molecular formula C32H28N2O7 B4979906 2-phenylethyl 2-methyl-4-(6-nitro-1,3-benzodioxol-5-yl)-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate CAS No. 5712-01-6

2-phenylethyl 2-methyl-4-(6-nitro-1,3-benzodioxol-5-yl)-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Cat. No.: B4979906
CAS No.: 5712-01-6
M. Wt: 552.6 g/mol
InChI Key: DYNPIJUEKBZQGX-UHFFFAOYSA-N
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Description

2-Phenylethyl 2-methyl-4-(6-nitro-1,3-benzodioxol-5-yl)-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a polycyclic heteroaromatic compound with a hexahydroquinoline core. This molecule features a 1,3-benzodioxole ring substituted with a nitro group at the 6-position, a phenyl group at the 7-position, and a 2-phenylethyl ester moiety at the 3-carboxylate position. Its structural complexity arises from the fusion of a partially saturated quinoline system with a nitrobenzodioxole group, which contributes to its unique electronic and steric properties.

The compound’s synthesis likely involves multicomponent reactions, such as the Hantzsch dihydropyridine synthesis, followed by functionalization steps to introduce the nitrobenzodioxole and phenylethyl ester groups . Crystallographic studies using software like SHELX and OLEX2 have been critical in resolving its three-dimensional conformation, particularly the puckering of the hexahydroquinoline ring and hydrogen-bonding interactions involving the nitro and carbonyl groups .

Properties

IUPAC Name

2-phenylethyl 2-methyl-4-(6-nitro-1,3-benzodioxol-5-yl)-5-oxo-7-phenyl-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H28N2O7/c1-19-29(32(36)39-13-12-20-8-4-2-5-9-20)30(23-16-27-28(41-18-40-27)17-25(23)34(37)38)31-24(33-19)14-22(15-26(31)35)21-10-6-3-7-11-21/h2-11,16-17,22,30,33H,12-15,18H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYNPIJUEKBZQGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(C2=C(N1)CC(CC2=O)C3=CC=CC=C3)C4=CC5=C(C=C4[N+](=O)[O-])OCO5)C(=O)OCCC6=CC=CC=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H28N2O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00972591
Record name 2-Phenylethyl 2-methyl-4-(6-nitro-2H-1,3-benzodioxol-5-yl)-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00972591
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

552.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5712-01-6
Record name 2-Phenylethyl 2-methyl-4-(6-nitro-2H-1,3-benzodioxol-5-yl)-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00972591
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

2-Phenylethyl 2-methyl-4-(6-nitro-1,3-benzodioxol-5-yl)-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate (CAS Number: 5712-01-6) is a complex organic compound that has garnered attention for its potential biological activities. This article aims to summarize the known biological activities of this compound based on diverse sources of research.

The compound has the following chemical characteristics:

  • Molecular Formula : C32H28N2O7
  • Molecular Weight : 552.5739 g/mol
  • Physical State : Solid
  • Melting Point : 720.8 °C at 760 mmHg

Anticancer Activity

Research indicates that derivatives of hexahydroquinoline compounds exhibit significant anticancer properties. For instance, studies have shown that similar compounds can inhibit various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. The mechanism often involves the modulation of signaling pathways such as MAPK and PI3K/AKT pathways.

CompoundCell LineIC50 (µM)Mechanism
Compound AHCT 116 (Colorectal)10ERK phosphorylation inhibition
Compound BA549 (Lung)43.6Induction of apoptosis
Compound CMDA-MB231 (Breast)2Cell cycle arrest

Neuroprotective Effects

There is emerging evidence that compounds with similar structures may exhibit neuroprotective effects. These effects are attributed to their ability to modulate neurotransmitter levels and protect neurons from oxidative stress.

Antimicrobial Activity

Some studies have reported antimicrobial properties associated with benzodioxole derivatives. The activity is often linked to the ability of these compounds to disrupt bacterial cell membranes or inhibit essential enzymes.

Study 1: Antitumor Efficacy

A study published in a peer-reviewed journal assessed the anticancer efficacy of a related compound in vivo and in vitro. The compound demonstrated significant tumor suppression in mouse models and showed selective toxicity towards cancer cells over normal cells.

Study 2: Neuroprotection in Animal Models

Another research project focused on the neuroprotective effects of similar compounds in rodent models of neurodegeneration. Results indicated a reduction in neuroinflammation and improved cognitive functions post-treatment.

Scientific Research Applications

The compound 2-phenylethyl 2-methyl-4-(6-nitro-1,3-benzodioxol-5-yl)-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate (commonly referred to as a derivative of hexahydroquinoline) has garnered attention in various scientific research applications due to its unique chemical structure and potential biological activities. This article explores its applications across different fields, including medicinal chemistry, pharmacology, and material science.

Anticancer Activity

Research has indicated that derivatives of hexahydroquinoline exhibit significant anticancer properties. The incorporation of the nitrobenzodioxole group is hypothesized to enhance the compound's ability to induce apoptosis in cancer cells. Studies have shown that similar compounds can inhibit tumor growth in various cancer models, suggesting potential applications in cancer therapeutics.

Antimicrobial Properties

Preliminary studies have demonstrated that this compound may possess antimicrobial activity against a range of pathogens. The presence of the benzodioxole moiety is believed to play a crucial role in enhancing the compound's interaction with microbial cell membranes.

Neuroprotective Effects

There is emerging evidence that hexahydroquinoline derivatives can exhibit neuroprotective effects. This is particularly relevant in the context of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The compound's ability to cross the blood-brain barrier could make it a candidate for further investigation in neuropharmacology.

Toxicological Studies

Toxicological evaluations are essential for assessing the safety profile of this compound. Initial studies suggest that it may have a favorable toxicity profile; however, comprehensive studies are needed to confirm its safety for human use.

Polymer Synthesis

The unique chemical structure of this compound allows for its potential use in polymer synthesis. Its ability to form stable linkages can be exploited to create novel materials with specific properties, such as increased strength or enhanced thermal stability.

Nanotechnology Applications

In nanotechnology, derivatives of hexahydroquinoline have been explored for their potential use in drug delivery systems. Their ability to encapsulate drugs and release them in a controlled manner could revolutionize targeted therapy approaches.

Case Study 1: Anticancer Activity

A study published in Journal of Medicinal Chemistry examined various hexahydroquinoline derivatives for their anticancer activity against breast cancer cell lines. The results indicated that compounds similar to this compound showed promising results in inhibiting cell proliferation and inducing apoptosis .

Case Study 2: Antimicrobial Properties

In a research article from Antimicrobial Agents and Chemotherapy, researchers tested several derivatives against Gram-positive and Gram-negative bacteria. The findings suggested significant antimicrobial activity at low concentrations, indicating potential for development into new antibiotics .

Case Study 3: Neuroprotective Effects

A study featured in Neuroscience Letters explored the neuroprotective effects of hexahydroquinoline derivatives in animal models of neurodegeneration. The results showed that these compounds could reduce oxidative stress markers and improve cognitive function .

Comparison with Similar Compounds

Key Observations:

Electron-Withdrawing vs. The 2-phenylethyl ester (target) confers higher lipophilicity than methyl or cyclohexyl esters, improving membrane permeability .

Biological Activity :

  • Methyl and benzyl esters (e.g., ) show calcium channel modulation and antimicrobial activity, respectively. The nitrobenzodioxole group in the target compound may enhance oxidative stress-mediated cytotoxicity, a property absent in methoxy-substituted analogues .

Crystallographic Behavior: The hexahydroquinoline core exhibits variable puckering (Cremer-Pople parameters) depending on substituents. For example, the nitrobenzodioxole group induces greater ring distortion compared to methoxyphenyl substituents .

Physicochemical and Pharmacokinetic Properties

Property Target Compound Cyclohexyl Analogue Methyl Ester Benzyl Ester
LogP ~4.2 (estimated) ~3.8 ~2.5 ~4.0
Aqueous Solubility Low (<10 µM) Moderate (~50 µM) High (>100 µM) Low (<20 µM)
Hydrogen Bonding Nitro (acceptor), carbonyls Hydroxyl (donor), carbonyls Methoxy (acceptor), carbonyls Bromine (weak acceptor), hydroxyl

Notes:

  • The nitro group in the target compound increases metabolic stability but may reduce solubility compared to hydroxyl-containing analogues .
  • Methyl esters (e.g., ) exhibit higher solubility due to smaller ester groups, making them more suitable for oral administration.

Q & A

Q. What are the key synthetic steps and reaction conditions for preparing this compound?

The synthesis involves a multi-step approach:

  • Step 1 : Condensation of a nitro-substituted benzodioxole aldehyde with a β-ketoester (e.g., ethyl acetoacetate) to form an enamine intermediate. Acid catalysis (e.g., acetic acid) is typically used under reflux conditions .
  • Step 2 : Cyclization via the Hantzsch reaction mechanism, incorporating a phenyl-substituted amine to form the hexahydroquinoline core. Microwave-assisted heating or reflux in ethanol (70–80°C) improves reaction efficiency .
  • Step 3 : Esterification of the carboxylate group with 2-phenylethanol under Steglich conditions (DCC/DMAP) to introduce the phenylethyl moiety . Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol is recommended for isolating the final product .

Q. How is the structural integrity of this compound confirmed experimentally?

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR are used to confirm the positions of the nitrobenzodioxole, phenyl, and hexahydroquinoline groups. For example, the nitro group’s electron-withdrawing effect causes distinct deshielding in aromatic protons .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies the molecular ion peak (e.g., [M+H]+^+) and fragmentation patterns consistent with the ester and nitro functional groups .
  • X-ray Crystallography : Single-crystal analysis resolves stereochemistry, particularly the conformation of the hexahydroquinoline ring and substituent orientations .

Q. Which functional groups dominate its reactivity, and how do they influence experimental design?

  • Nitrobenzodioxole : Highly electron-deficient, participates in nucleophilic aromatic substitution (e.g., with amines or thiols) under basic conditions. Requires inert atmospheres (N2_2) to prevent side reactions .
  • Ester Group : Susceptible to hydrolysis under acidic/basic conditions. Use anhydrous solvents (e.g., THF, DCM) during reactions involving strong nucleophiles .
  • Hexahydroquinoline Core : The conjugated system allows for redox reactivity (e.g., oxidation to quinoline derivatives), which must be controlled using antioxidants (e.g., BHT) in storage .

Advanced Research Questions

Q. What biological targets are hypothesized for this compound, and how can binding assays be optimized?

  • Target Hypotheses : Structural analogs show activity against Trypanosoma cruzi protease inhibitors and human kinase targets (e.g., MAPK). The nitro group may act as a redox-active moiety, inducing oxidative stress in pathogens .
  • Assay Design :
  • Use surface plasmon resonance (SPR) to measure binding kinetics to recombinant enzymes.
  • Validate via competitive ELISA with known inhibitors (e.g., staurosporine for kinases). Include negative controls with nitro-group-deficient analogs to isolate mechanistic contributions .

Q. How can contradictions in reported pharmacological data (e.g., IC50_{50} variability) be resolved?

  • Source Analysis : Compare assay conditions (e.g., cell lines, incubation times). For instance, discrepancies in antiparasitic activity may arise from differences in T. cruzi strain sensitivity .
  • Metabolic Stability Testing : Use liver microsomes to assess CYP450-mediated degradation. Poor metabolic stability in certain studies may explain reduced efficacy .
  • Synchrotron XRD : Re-evaluate compound purity and stereochemistry, as batch-to-batch variations in diastereomer ratios can alter bioactivity .

Q. What strategies improve synthetic yield while minimizing byproducts?

  • Catalyst Optimization : Replace traditional acid catalysts with Lewis acids (e.g., FeCl3_3) to enhance cyclization efficiency and reduce reaction time .
  • Microwave Synthesis : Reduces side reactions (e.g., ester hydrolysis) by accelerating reaction kinetics. Typical conditions: 100°C, 150 W, 20 minutes .
  • Byproduct Mitigation : Introduce scavenger resins (e.g., polymer-bound isocyanate) to trap unreacted intermediates during workup .

Q. How does the compound’s stability vary under experimental storage conditions?

  • Thermal Stability : Differential scanning calorimetry (DSC) shows decomposition above 180°C. Store at –20°C in amber vials to prevent light-induced nitro group reduction .
  • Solvent Compatibility : Stable in DMSO (>6 months at –20°C) but degrades in aqueous buffers (pH >7.0) within 48 hours. Use lyophilization for long-term aqueous storage .
  • Freeze-Thaw Cycles : Limit to ≤3 cycles; NMR confirms ester bond hydrolysis after repeated thawing .

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